4-Iodo-1-tosyl-1H-imidazole 4-Iodo-1-tosyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 163854-63-5
VCID: VC20785722
InChI: InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I
Molecular Formula: C10H9IN2O2S
Molecular Weight: 348.16 g/mol

4-Iodo-1-tosyl-1H-imidazole

CAS No.: 163854-63-5

Cat. No.: VC20785722

Molecular Formula: C10H9IN2O2S

Molecular Weight: 348.16 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-tosyl-1H-imidazole - 163854-63-5

Specification

CAS No. 163854-63-5
Molecular Formula C10H9IN2O2S
Molecular Weight 348.16 g/mol
IUPAC Name 4-iodo-1-(4-methylphenyl)sulfonylimidazole
Standard InChI InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
Standard InChI Key GNMAMHYZZVUENR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I

Introduction

Chemical Structure and Fundamental Properties

4-Iodo-1-tosyl-1H-imidazole features a five-membered heterocyclic imidazole ring containing two nitrogen atoms, with an iodo group at the 4-position and a tosyl (p-toluenesulfonyl) group attached to one of the nitrogen atoms (N1). This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.

Molecular Identity and Structural Parameters

The compound is characterized by the molecular formula C₁₀H₉IN₂O₂S, with a molecular weight of approximately 348.16 g/mol. Its structure incorporates the electron-withdrawing tosyl group, derived from toluenesulfonic acid, which enhances the compound's electrophilicity while simultaneously providing protection for the N1 position of the imidazole ring . The presence of the iodine atom at the 4-position creates an active site for various chemical transformations, particularly metal-catalyzed coupling reactions.

Physical and Chemical Characteristics

While specific physical data for 4-Iodo-1-tosyl-1H-imidazole is limited in the available literature, its properties can be inferred from its structural components and related compounds. As a tosylated derivative, it exhibits enhanced solubility in organic solvents compared to non-protected imidazole compounds. The compound typically appears as a crystalline solid at room temperature, with stability under standard laboratory conditions, though it may demonstrate sensitivity to light and moisture during prolonged storage .

Synthesis Methodologies

The synthesis of 4-Iodo-1-tosyl-1H-imidazole typically follows a multi-step process, beginning with the preparation of 4-iodoimidazole, followed by tosylation of the nitrogen. Understanding these synthetic routes is essential for researchers seeking to incorporate this intermediate into their chemical libraries.

Preparation of 4-Iodoimidazole Precursor

The initial step in producing 4-Iodo-1-tosyl-1H-imidazole involves the synthesis of 4-iodoimidazole. A common method employs the iodination of imidazole using iodine in alkaline conditions:

  • Imidazole is dissolved in an aqueous sodium hydroxide solution, creating a nucleophilic environment.

  • A mixture of iodine and sodium iodide in water is added dropwise at controlled temperatures (typically 0°C).

  • The reaction proceeds over several hours, resulting in regioselective iodination at the 4-position.

  • Following neutralization with hydrochloric acid, the crude 4-iodoimidazole is isolated through precipitation and extraction .

This preparatory reaction typically achieves yields around 70%, with the possibility of forming 4,5-diiodoimidazole as a side product that requires separation through recrystallization techniques .

Tosylation Process

The conversion of 4-iodoimidazole to 4-Iodo-1-tosyl-1H-imidazole involves a tosylation reaction:

  • 4-Iodoimidazole is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

  • The reaction typically occurs in an appropriate solvent system under controlled temperature conditions.

  • The base facilitates deprotonation of the imidazole nitrogen, enabling nucleophilic attack on the sulfonyl chloride.

  • Purification steps generally include recrystallization or column chromatography to achieve high purity levels.

Chemical Reactivity and Applications

The strategic functionalization of 4-Iodo-1-tosyl-1H-imidazole creates a versatile intermediate with diverse applications in synthetic chemistry and pharmaceutical development.

Reactivity Profile

The reactivity of 4-Iodo-1-tosyl-1H-imidazole is primarily governed by two key structural features:

  • The iodine at the 4-position serves as an excellent leaving group for substitution reactions and provides a reactive site for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.).

  • The tosyl group enhances the electrophilicity of the imidazole system while protecting the N1 position, directing reactivity and preventing unwanted side reactions .

These properties make the compound particularly valuable in synthetic pathways requiring selective functionalization of the imidazole scaffold.

Applications in Medicinal Chemistry

4-Iodo-1-tosyl-1H-imidazole serves as an important intermediate in the synthesis of pharmaceuticals and biologically active molecules:

  • It provides a platform for introducing diverse substituents at the 4-position through coupling reactions.

  • The protected imidazole core is present in numerous bioactive compounds targeting various therapeutic areas.

  • The tosyl group can be selectively removed after desired transformations, allowing for further functionalization.

This versatility explains its importance as a building block in drug discovery programs focusing on heterocyclic pharmacophores .

Comparative Analysis with Related Compounds

To better understand the significance of 4-Iodo-1-tosyl-1H-imidazole, it is valuable to compare its properties with related imidazole derivatives, particularly those with different protecting groups.

Comparison with 4-Iodoimidazole

4-Iodoimidazole (C₃H₃IN₂, MW: 193.97) represents the unprotected precursor to 4-Iodo-1-tosyl-1H-imidazole. Key differences include:

  • Solubility profile: 4-Iodoimidazole exhibits greater solubility in polar solvents due to the free NH group, while 4-Iodo-1-tosyl-1H-imidazole shows enhanced solubility in organic solvents.

  • Reactivity: The unprotected imidazole can undergo competing reactions at both nitrogen positions, whereas the tosylated derivative directs reactivity primarily to the 4-position.

  • Stability: The tosyl protection typically confers greater stability during certain chemical transformations .

Comparison with 4-Iodo-1-trityl-1H-imidazole

4-Iodo-1-trityl-1H-imidazole (C₂₂H₁₇IN₂, MW: 436.30) represents an alternative protected form with distinctive characteristics:

Property4-Iodo-1-tosyl-1H-imidazole4-Iodo-1-trityl-1H-imidazole
Molecular Weight348.16 g/mol436.30 g/mol
Protecting GroupTosyl (electron-withdrawing)Trityl (bulky, electron-donating)
Deprotection ConditionsTypically requires stronger conditions (e.g., strong bases)More labile under acidic conditions
Melting PointNot specifically reported223.0-227.5°C
Primary UseElectrophilic reactionsSterically controlled reactions

The trityl group provides greater steric hindrance than the tosyl group, potentially influencing reaction outcomes in sterically demanding transformations .

SpecificationDetails
PurityTypically 95-98%
Physical FormCrystalline solid
Storage RecommendationsStore in cool, dry conditions protected from light
StabilityReasonably stable under standard conditions, may be sensitive to prolonged exposure to light and moisture
Product ReferencePurityStatus
REF: IN-DA001UFXNot specifiedAvailable
REF: 10-F63881198%Discontinued
REF: 3D-FI24599Min. 95%Discontinued

This information indicates some challenges in consistent commercial availability, suggesting researchers may need to consider synthesis options or alternative suppliers.

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